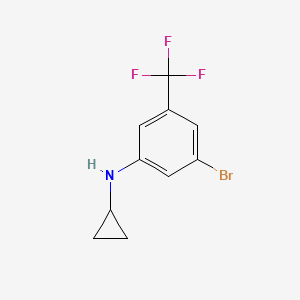

![molecular formula C11H8BrF3N2O2 B1408858 ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-84-8](/img/structure/B1408858.png)

ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Agrochemical Research

In the realm of agrochemicals , trifluoromethylpyridines (TFMP) and their derivatives, like our subject compound, play a crucial role. They are primarily used in the development of pesticides . The introduction of the TFMP moiety into agrochemicals has led to products with enhanced efficacy against pests . The unique physicochemical properties imparted by the fluorine atoms contribute to the biological activity of these compounds.

Pharmaceutical Industry

The pharmaceutical industry benefits from TFMP derivatives due to their potential as active pharmaceutical ingredients . The compound could serve as an intermediate in synthesizing new drugs. Its structural motif is found in several approved pharmaceutical products, and many candidates containing TFMP are undergoing clinical trials .

Synthesis of Fluorinated Compounds

This compound can be used as an intermediate in the synthesis of various fluorinated organic chemicals . These chemicals are significant due to their unique properties, such as increased stability and altered reactivity, which are valuable in creating materials with specific desired effects .

Development of Functional Materials

The incorporation of TFMP derivatives into functional materials is an area of active research. The electron-withdrawing nature of the fluorine atoms can lead to materials with novel properties, potentially useful in electronics, coatings, and other advanced material applications .

Vapor-Phase Reactions

In vapor-phase reactions , TFMP derivatives are utilized due to their volatility and reactivity under gaseous conditions. This makes them suitable for various chemical vapor deposition processes, which are essential in the fabrication of thin films and coatings .

Environmental Science

The environmental impact of fluorinated compounds, including TFMP derivatives, is a subject of study. Researchers are interested in understanding the biodegradation and environmental fate of these compounds due to their widespread use in various industries .

Radiopharmaceutical Synthesis

The compound could be used in the synthesis of radiolabeled molecules for medical imaging. The presence of fluorine atoms makes it a candidate for creating compounds labeled with fluorine-18 , a positron-emitting isotope used in positron emission tomography (PET) scans .

Chemical Intermediate

Lastly, it serves as a chemical intermediate in the production of other complex molecules. Its reactive sites allow for selective transformations, leading to a wide array of target molecules with diverse biological and chemical properties .

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolo[2,3-b]pyridine, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce changes.

Biochemical Pathways

For example, indole derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

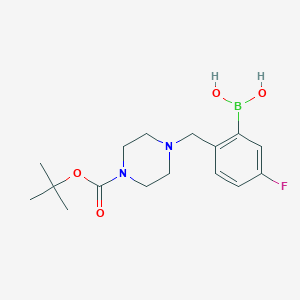

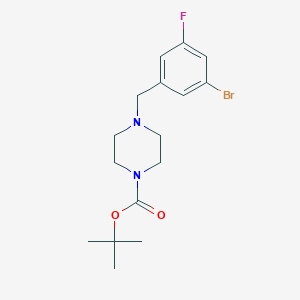

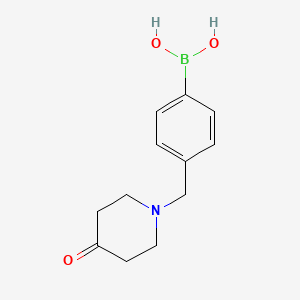

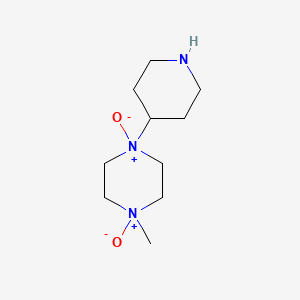

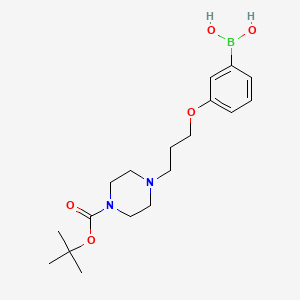

IUPAC Name |

ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-6-3-5(12)4-16-9(6)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDESCOBIEQKLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

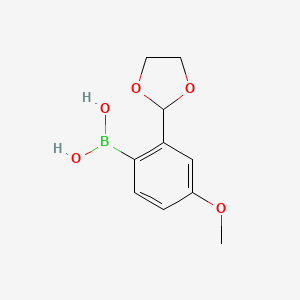

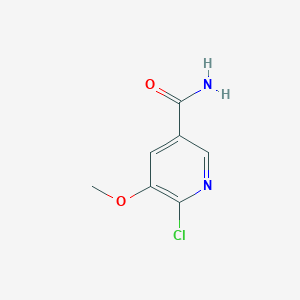

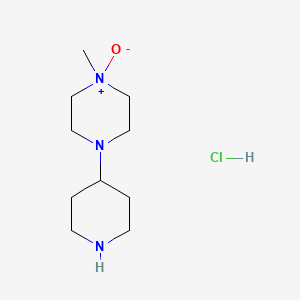

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

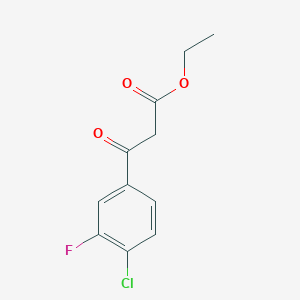

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)